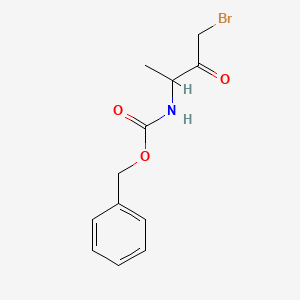![molecular formula C15H14N2O2 B8641940 5-(3,4-DIMETHOXYPHENYL)-1H-PYRROLO[2,3-B]PYRIDINE CAS No. 611205-34-6](/img/structure/B8641940.png)
5-(3,4-DIMETHOXYPHENYL)-1H-PYRROLO[2,3-B]PYRIDINE
Overview
Description
5-(3,4-DIMETHOXYPHENYL)-1H-PYRROLO[2,3-B]PYRIDINE is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a 3,4-dimethoxyphenyl group attached to the pyrrole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-DIMETHOXYPHENYL)-1H-PYRROLO[2,3-B]PYRIDINE typically involves the condensation of 3,4-dimethoxybenzaldehyde with a suitable pyrrole precursor. One common method is the Paal-Knorr pyrrole synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron(III) chloride . Another approach involves the Suzuki-Miyaura coupling reaction, which uses organoboron reagents and palladium catalysts to form carbon-carbon bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-DIMETHOXYPHENYL)-1H-PYRROLO[2,3-B]PYRIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce the corresponding amines or alcohols.
Scientific Research Applications
5-(3,4-DIMETHOXYPHENYL)-1H-PYRROLO[2,3-B]PYRIDINE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(3,4-DIMETHOXYPHENYL)-1H-PYRROLO[2,3-B]PYRIDINE involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is attributed to its ability to bind to the colchicine-binding site of tubulin, thereby inhibiting microtubule assembly and disrupting cell division . The compound’s antimicrobial activity is linked to its ability to interfere with bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Compounds such as 2-aminopyridine and 4-dimethylaminopyridine share structural similarities and exhibit various biological activities.
Pyrrole derivatives: Compounds like 2,5-dimethylpyrrole and N-methylpyrrole are structurally related and have applications in medicinal chemistry.
Uniqueness
5-(3,4-DIMETHOXYPHENYL)-1H-PYRROLO[2,3-B]PYRIDINE is unique due to its fused pyridine-pyrrole structure and the presence of the 3,4-dimethoxyphenyl group, which imparts specific electronic and steric properties that influence its biological activity and reactivity.
Properties
CAS No. |
611205-34-6 |
|---|---|
Molecular Formula |
C15H14N2O2 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
5-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C15H14N2O2/c1-18-13-4-3-10(8-14(13)19-2)12-7-11-5-6-16-15(11)17-9-12/h3-9H,1-2H3,(H,16,17) |
InChI Key |
HWVGSSNVHSEYLQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=C3C(=C2)C=CN3)OC |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Pentanol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B8641874.png)
![2-(4-Bromo-phenyl)-5,7-dichloro-pyrazolo[1,5-a]pyrimidine](/img/structure/B8641882.png)

![1-Ethyl-7-[4-nitro-3-(propan-2-yloxy)phenyl]-1,7-diazaspiro[4.4]nonane](/img/structure/B8641892.png)






